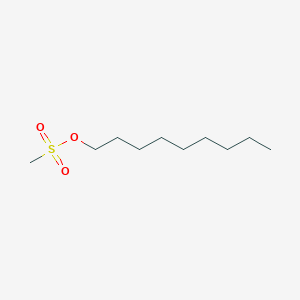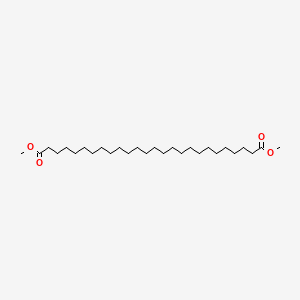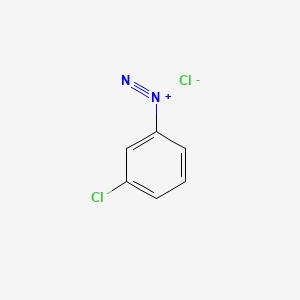
N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an oxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an amino acid with an aldehyde and an isocyanide . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions, often involving catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenylboronic acid pinacol ester: This compound shares the dimethylamino group and phenyl ring but differs in the presence of a boronic acid ester group.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds have a similar oxazole ring structure but differ in the substitution pattern and functional groups.
Uniqueness
N,N-Dimethyl-4-(5-phenyloxazol-2-yl)aniline is unique due to its specific combination of the dimethylamino group and the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
10004-71-4 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-(5-phenyl-1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C17H16N2O/c1-19(2)15-10-8-14(9-11-15)17-18-12-16(20-17)13-6-4-3-5-7-13/h3-12H,1-2H3 |
InChI Key |
UTYAVHBVIUGHOZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;silver](/img/structure/B3044322.png)











